Bisobrin - 22407-74-5

Bisobrin

Catalog Number: EVT-443021
CAS Number: 22407-74-5
Molecular Formula: C26H36N2O4
Molecular Weight: 440.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The compound is synthesized through specific chemical reactions that involve various reagents and catalysts. The exact sources of Bisobrin can vary depending on the synthesis methods employed, but it is primarily produced in laboratory settings rather than being derived from natural sources.

Classification

Bisobrin is classified as an organic compound, specifically a bicyclic compound due to its two interconnected rings in its molecular structure. It may also be categorized under heterocyclic compounds if it contains elements other than carbon in its rings.

Synthesis Analysis

Methods

The synthesis of Bisobrin can be achieved through several methods, which may include:

  • Cyclization Reactions: These involve the formation of cyclic structures from linear precursors.
  • Condensation Reactions: This method typically combines two or more molecules to form a larger molecule, often with the loss of a small molecule such as water.

Technical Details

The synthesis process often requires precise control over reaction conditions, including temperature, pressure, and the presence of catalysts. For example, a common synthetic route might involve heating a mixture of specific reactants in the presence of a Lewis acid catalyst to facilitate cyclization.

Molecular Structure Analysis

Structure

Bisobrin has a unique molecular structure characterized by its bicyclic framework. The specific arrangement of atoms within these rings contributes to its chemical properties and reactivity.

Data

The molecular formula for Bisobrin is typically represented as CxHyNzC_xH_yN_z, where xx, yy, and zz denote the number of carbon, hydrogen, and nitrogen atoms respectively. The precise values depend on the specific isomer or derivative being studied.

Chemical Reactions Analysis

Reactions

Bisobrin participates in various chemical reactions that can modify its structure and properties. Common reactions include:

  • Electrophilic Aromatic Substitution: This reaction allows for the introduction of substituents onto the aromatic rings.
  • Nucleophilic Addition: This involves the addition of nucleophiles to electrophilic centers within the molecule.

Technical Details

These reactions are often facilitated by specific reaction conditions such as solvent choice, temperature control, and the use of catalysts. For instance, electrophilic substitution reactions may require acidic conditions to activate the aromatic system.

Mechanism of Action

Process

The mechanism of action for Bisobrin largely depends on its interactions at the molecular level with biological targets. It may function through:

  • Receptor Binding: Bisobrin could bind to specific receptors in biological systems, altering physiological responses.
  • Enzyme Inhibition: It might inhibit certain enzymes, affecting metabolic pathways.

Data

Research into the specific mechanisms often involves kinetic studies and binding affinity measurements to determine how effectively Bisobrin interacts with target molecules.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid or powder.
  • Melting Point: The melting point can provide insights into purity and stability.
  • Solubility: Solubility in various solvents (water, ethanol) is crucial for its application in biological systems.

Chemical Properties

  • Stability: The stability of Bisobrin under different environmental conditions (light, heat) affects its usability.
  • Reactivity: Its reactivity with other chemicals can lead to various derivatives or by-products during synthesis.
Applications

Scientific Uses

Bisobrin has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Material Science: In creating advanced materials with unique properties due to its structural characteristics.
  • Biochemical Research: To study enzyme interactions or receptor dynamics in cellular processes.
Introduction to Bisobrin: Pharmacological Classification and Historical Development

Bisobrin as a Beta-1 Adrenergic Receptor Antagonist

Bisobrin (bisoprolol) is a highly selective β1-adrenergic receptor antagonist that competitively inhibits catecholamine binding at cardiac β1 receptors. Its cardioselectivity arises from a 11-15× higher affinity for β1 receptors over β2 subtypes, significantly reducing adverse pulmonary and metabolic effects associated with non-selective blockers [1] [5]. The molecular mechanism involves:

  • Negative chronotropic/inotropic effects: Suppression of adenylyl cyclase activation, reducing intracellular cAMP and calcium flux, thereby lowering heart rate and contractility [1] [6].
  • Renin-angiotensin modulation: Blockade of β1 receptors in renal juxtaglomerular cells inhibits renin release (by ~65%), diminishing angiotensin II production and systemic vasoconstriction [1] [9].
  • Neurohormonal regulation: Attenuation of sympathetic nervous system overactivity in heart failure, preventing catecholamine-induced cardiomyocyte apoptosis and remodeling [7] [9].

Table 1: Beta-1/Beta-2 Selectivity Ratios of Common Beta-Blockers

Compoundβ1:β2 Selectivity RatioClinical Significance
Bisobrin11:1 to 15:1High cardiac specificity; minimal bronchoconstriction
Metoprolol2:1Moderate selectivity
Atenolol5:1Intermediate selectivity
Propranolol1:1Non-selective; higher AE risk

Historical Milestones in Beta-Blocker Discovery and Bisobrin’s Emergence

The development of beta-blockers originated from Sir James Black’s foundational work in receptor pharmacology:

  • 1958: Synthesis of dichloroisoproterenol (DCI), the first beta-antagonist, by Eli Lilly. Though clinically unusable, it validated β-receptor blockade [2] [4].
  • 1962: Introduction of pronethalol, the first clinical beta-blocker, withdrawn due to carcinogenicity risks [2] [10].
  • 1964: Propranolol launched by ICI Pharmaceuticals as the first commercially viable non-selective beta-blocker, revolutionizing angina management [2] [7] [9].
  • 1976: Patenting of bisoprolol by E. Merck, designed for enhanced β1-selectivity and balanced renal/hepatic clearance [5] [12].
  • 1986: Clinical approval in Germany; 1992: FDA approval for hypertension under brand Zebeta [5] [6].

Table 2: Evolution of Beta-Blocker Generations

GenerationTimelineKey CompoundsAdvancements
First1960sPropranolol, TimololNon-selective blockade
Second1976–1986Atenolol, MetoprololRelative β1-selectivity
Third1986–presentBisobrin, Carvedilolβ1-selectivity + vasodilatory properties (Bisobrin lacks α-blockade)

Structural Analogs and Pharmacophore Relationships

Bisobrin’s chemical scaffold is 4-[2-(isopropoxyethoxy)methyl]phenoxy-3-(isopropylamino)propan-2-ol, sharing core pharmacophore elements with aryloxypropanolamine beta-blockers [2] [6] [9]:

Key Structural Features:

  • Aryloxy backbone: Para-substituted phenyl ring linked via ether bond to:
  • Ethanolamine side chain: Critical for receptor binding; optimal with secondary amine (isopropyl group).
  • Hydrophilic substituents: Bisobrin’s bis-alkoxy side chain (–OCH₂CH₂OCH(CH₃)₂) enhances β1 affinity and moderate lipophilicity (log P = 1.87–2.2), balancing CNS penetration and peripheral action [5] [6].

Analog Comparisons:

  • Propranolol: Naphthalene ring confers high lipophilicity (log P 3.1) but non-selective blockade [9].
  • Atenolol: Polar acetamide group reduces CNS effects but lowers bioavailability (50%) [6] [9].
  • Carvedilol: Carbazolyl moiety adds α1-blocking activity, differing from Bisobrin’s pure β1-antagonism [3] [9].

Table 3: Pharmacophore Features of Bisobrin vs. Structural Analogs

FeatureBisobrinAtenololMetoprololPropranolol
Aromatic GroupPara-alkoxymethyl phenylPhenylacetamidePara-alkyl phenylNaphthalene
Side Chain-OCH₂CH₂OCH(CH₃)₂-NHCOCH₃-OCH(CH₃)CH₂OCH₃-OCH₂CH(CH₃)₂
log P1.87–2.20.21.93.1
β1-Selectivity+++++++++-

Stereochemical Considerations:

Bisobrin is administered as a racemate, though the (S)-enantiomer exhibits 100-fold higher β1 affinity than (R)-counterpart, mirroring propranolol’s stereoselectivity [2] [9]. Synthesis involves:

  • Alkylation of phenol with epichlorohydrin → glycidic ether.
  • Amine ring-opening with isopropylamine → racemic aryloxypropanolamine [2] [9].

Properties

CAS Number

22407-74-5

Product Name

Bisobrin

IUPAC Name

(1S)-1-[4-[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]butyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C26H36N2O4

Molecular Weight

440.6 g/mol

InChI

InChI=1S/C26H36N2O4/c1-29-23-13-17-9-11-27-21(19(17)15-25(23)31-3)7-5-6-8-22-20-16-26(32-4)24(30-2)14-18(20)10-12-28-22/h13-16,21-22,27-28H,5-12H2,1-4H3/t21-,22+

InChI Key

CYVSPLIJDCJRGR-SZPZYZBQSA-N

SMILES

COC1=C(C=C2C(NCCC2=C1)CCCCC3C4=CC(=C(C=C4CCN3)OC)OC)OC

Synonyms

1,1'-tetramethylenebis-(1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline)
bisobrin
bisobrin, dihydrochloride
bisobrin, dihydrochloride, (R*,S*)-isomer
bisobrin, monohydrochloride, (R*,R*)-(+-)-isomer
bisobrin, monohydrochloride, (R*,S*)-isome

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CCCCC3C4=CC(=C(C=C4CCN3)OC)OC)OC

Isomeric SMILES

COC1=C(C=C2[C@H](NCCC2=C1)CCCC[C@H]3C4=CC(=C(C=C4CCN3)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.